molecular formula C13H16O3 B14389769 Ethyl 4-(4-methoxyphenyl)but-3-enoate CAS No. 89861-42-7

Ethyl 4-(4-methoxyphenyl)but-3-enoate

Cat. No.: B14389769
CAS No.: 89861-42-7
M. Wt: 220.26 g/mol
InChI Key: RUSZDRJNUPQHML-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)but-3-enoate is an α,β-unsaturated ester characterized by a conjugated double bond and a 4-methoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its synthesis often involves aldol condensation or catalytic hydrogenation of precursor alkenoates. For example, describes the hydrogenation of ethyl 4-(4-methoxyphenyl)-3-butenoate using Pd/C to yield the saturated analog, ethyl 4-(4-methoxyphenyl)butanoate, highlighting the reactivity of the α,β-unsaturated system . The compound’s electron-rich aromatic ring and ester functionality make it a valuable substrate for further functionalization, such as azide incorporation () or participation in cycloaddition reactions .

Properties

CAS No.

89861-42-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)but-3-enoate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)6-4-5-11-7-9-12(15-2)10-8-11/h4-5,7-10H,3,6H2,1-2H3

InChI Key

RUSZDRJNUPQHML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-methoxyphenyl)but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the alkylation of 4-(4-methoxyphenyl)but-3-en-2-one with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-methoxyphenyl)but-3-enoic acid or 4-(4-methoxyphenyl)but-3-enal.

    Reduction: 4-(4-methoxyphenyl)but-3-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenyl)but-3-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The methoxyphenyl group can enhance its binding affinity to certain proteins, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Data :

Compound Substituent Reactivity Profile Application
Ethyl 4-(4-MP)but-3-enoate H (β-position) Base for hydrogenation/functionalization Drug intermediate
Ethyl 2-azido-4-(4-MP)but-3-enoate (15b) N₃ (β-position) Click chemistry, photolysis Bioconjugation, prodrug design
Ethyl 2-benzamido-4-(4-MP)but-3-enoate Benzamido (β) Amide coupling, steric hindrance Peptidomimetics

Saturated Derivatives

Hydrogenation of the α,β-unsaturated system yields ethyl 4-(4-methoxyphenyl)butanoate (2a) (). The saturated analog lacks conjugation, resulting in:

  • Higher flexibility : Reduced rigidity impacts binding affinity in biological systems.
  • Lower reactivity : Absence of the double bond diminishes susceptibility to electrophilic attacks.
  • Physical properties : Lower boiling point compared to unsaturated analogs due to decreased molecular planarity .

Cyclohexene Carboxylate Esters

highlights cyclohexene-based esters like ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate , which feature a rigid six-membered ring. Key differences include:

  • Conformational stability : The cyclohexene ring restricts rotation, enhancing stereochemical control in catalysis.
  • Biological activity : Such compounds exhibit improved pharmacokinetic profiles in drug discovery due to ring-enhanced metabolic stability .

Pyrimidine and Indole Derivatives

  • Ethyl 4-(4-MP)-6-methyl-2-thioxo-pyrimidine-5-carboxylate (Compound 3, ) : Incorporation into a pyrimidine ring introduces hydrogen-bonding sites, enhancing interactions with biological targets like Pks13 (a tuberculosis drug target) .

Propionic Acid and Alkyne Derivatives

  • 3-(4-Methoxyphenyl)propionic acid () : The carboxylic acid analog exhibits higher water solubility and acidity (pKa ~4.8), making it suitable for ionic interactions in drug formulations .
  • 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m, ) : The alkyne group enables photochemical reactions, expanding utility in materials science and catalysis .

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